2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
Thiazolidine derivative 1 is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This structure is notable for its diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur in the ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are the key digestive enzymes, α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate hydrolysis, a process that is essential for the regulation of blood glucose levels .
Mode of Action
The compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition is reversible and occurs in a mixed-type and competitive manner . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces . The amino acid residues of the enzymes are bound to the compound mainly by hydrogen bonds .
Biochemical Pathways
The compound affects the carbohydrate hydrolysis pathway. By inhibiting α-amylase and α-glucosidase, the compound slows down the breakdown of dietary starch into disaccharides and oligosaccharides . The products of α-amylase are further hydrolyzed to glucose in the small intestine by α-glucosidase . By inhibiting these enzymes, the compound effectively slows down glucose absorption, helping to control hyperglycemia .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase, the compound slows down the breakdown and absorption of dietary carbohydrates, thereby helping to control postprandial hyperglycemia .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s inhibitory effect on α-amylase and α-glucosidase may be affected by the pH and temperature of the environment Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidine derivative 1 can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common approach involves the condensation of cysteamine with aldehydes under physiological conditions . This reaction is efficient and does not require a catalyst, making it suitable for bioorthogonal applications .
Industrial Production Methods: In industrial settings, thiazolidine derivatives are often produced using green chemistry principles to improve yield, purity, and selectivity. Methods such as solvent-free reactions and the use of ionic liquids as catalysts have been employed to achieve high yields and cleaner reaction profiles .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert thiazolidine derivatives into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazolidines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Thiazolidine derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Thiazolidine-2-thione: Known for its antimicrobial activity.
Thiazolidinedione: Widely used as antidiabetic agents due to their ability to activate peroxisome proliferator-activated receptor gamma.
Thiazolidine-4-one: Investigated for its potential as a SARS-CoV-2 main protease inhibitor.
Uniqueness: Thiazolidine derivative 1 is unique due to its diverse biological activities and its ability to undergo various chemical reactions under mild conditions. Its versatility in synthetic applications and its potential in medicinal chemistry make it a highly valuable compound .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316422 | |
Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69588-11-0 | |
Record name | NSC303515 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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